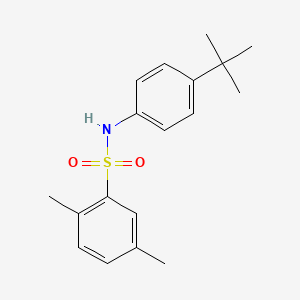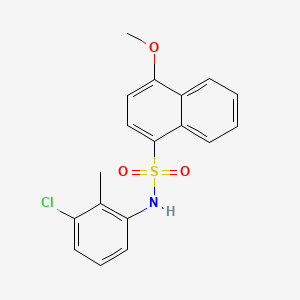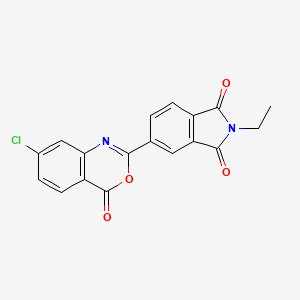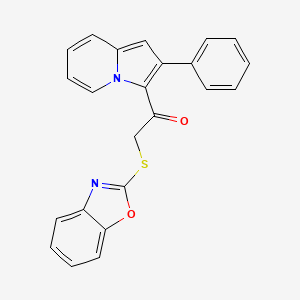
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide, also known as TBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that belongs to the family of arylsulfonamides. TBS has been found to have various biochemical and physiological effects, making it an important tool in the field of pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide involves the binding of the compound to the active site of the target protein or enzyme. This binding leads to the inhibition of the enzyme activity, which in turn affects the biochemical and physiological processes that the enzyme is involved in. The binding of this compound to CA IX, for example, leads to the inhibition of the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate, which is an important process in maintaining the pH balance in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the target protein or enzyme that it interacts with. Inhibition of CA IX by this compound has been found to lead to a decrease in the growth and survival of cancer cells. This compound has also been shown to have anticonvulsant and analgesic effects, which may be attributed to its inhibition of acetylcholinesterase and monoamine oxidase, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency and specificity towards its target proteins and enzymes. This allows for precise manipulation of the biochemical and physiological processes that are being studied. However, one limitation of using this compound is that it may have off-target effects on other proteins and enzymes, leading to unintended consequences.
Zukünftige Richtungen
There are several future directions for the use of N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the development of this compound analogs that have improved potency and selectivity towards specific target proteins and enzymes. Another area of interest is the use of this compound in combination with other drugs to enhance their therapeutic effects. Additionally, the use of this compound in imaging techniques such as positron emission tomography (PET) may provide a non-invasive method for detecting and monitoring the progression of cancer.
Wissenschaftliche Forschungsanwendungen
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to study the function of various proteins and enzymes. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells. This compound has also been shown to inhibit the activity of other enzymes such as β-lactamases, acetylcholinesterase, and monoamine oxidase.
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-13-6-7-14(2)17(12-13)22(20,21)19-16-10-8-15(9-11-16)18(3,4)5/h6-12,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJDJIRAOXDDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-chlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B3617249.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3617253.png)
![N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617260.png)


![N-(4-iodophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3617273.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)


![ethyl 2-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617337.png)
![2-{4-chloro-2-methyl-5-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenoxy}acetamide](/img/structure/B3617338.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3617344.png)
